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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-methoxybenzaldehyde, a key intermediate in the synthesis of various

pharmaceutical and chemical compounds. The guide is intended for researchers, scientists,

and professionals in drug development, offering a detailed look at its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 2-Amino-3-
methoxybenzaldehyde. This data is crucial for the structural elucidation and quality control of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 - 10.0 Singlet 1H Aldehyde (-CHO)

~7.1 - 7.3 Multiplet 1H Aromatic H

~6.8 - 7.0 Multiplet 1H Aromatic H

~6.6 - 6.8 Multiplet 1H Aromatic H

~4.5 - 5.5 Broad Singlet 2H Amine (-NH₂)

~3.8 - 3.9 Singlet 3H Methoxy (-OCH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~190 - 195 Aldehyde Carbonyl (C=O)

~150 - 155 Aromatic C-O

~140 - 145 Aromatic C-N

~120 - 130 Aromatic C-H

~115 - 120 Aromatic C-H

~110 - 115 Aromatic C-H

~110 - 115 Aromatic C (quaternary)

~55 - 60 Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3-methoxybenzaldehyde is characterized by the following

absorption bands, indicative of its key functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretching (Amine)

3100 - 3000 Weak to Medium Aromatic C-H stretching

2950 - 2850 Weak to Medium
Aliphatic C-H stretching

(Methoxy)

2850 - 2750 Weak Aldehyde C-H stretching

1700 - 1670 Strong
C=O stretching (Aldehyde)[1]

[2][3]

1620 - 1580 Medium to Strong
C=C stretching (Aromatic) & N-

H bending

1270 - 1200 Strong Aryl-O stretching (Methoxy)

Mass Spectrometry (MS)
Mass spectrometry data is vital for confirming the molecular weight and fragmentation pattern

of 2-Amino-3-methoxybenzaldehyde.

m/z Interpretation

151 Molecular Ion (M⁺)

150 [M-H]⁺

136 [M-CH₃]⁺

122 [M-CHO]⁺

108 [M-CHO, -CH₂]⁺

77 Phenyl Cation [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation
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used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-3-methoxybenzaldehyde in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be

applied if necessary.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an

automated process.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64

scans are sufficient.

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus. A pulse program with proton

decoupling is standard.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for CDCl₃).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact between the sample and the

crystal. This is often the simplest and most common method for solid samples.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Instrument Setup:

Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR

spectrometer.

Record a background spectrum of the empty ATR crystal or the KBr pellet. This will be

automatically subtracted from the sample spectrum.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The software will automatically process the data, performing a Fourier transform and

background subtraction.

Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Ionization Method:

Electron Ionization (EI): This is a common technique for volatile compounds. The sample

is introduced into the ion source where it is bombarded with a high-energy electron beam.

Electrospray Ionization (ESI): This is a softer ionization technique suitable for a wider

range of compounds. The sample solution is introduced into the ion source through a

capillary at a high voltage.

Data Acquisition:

Introduce the sample into the mass spectrometer. For EI, this may be via a direct insertion

probe or a gas chromatograph (GC-MS). For ESI, this is typically via direct infusion or a

liquid chromatograph (LC-MS).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The fragmentation will

depend on the ionization method used, with EI typically causing more extensive

fragmentation than ESI.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-3-methoxybenzaldehyde.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for the spectroscopic analysis of 2-Amino-3-methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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